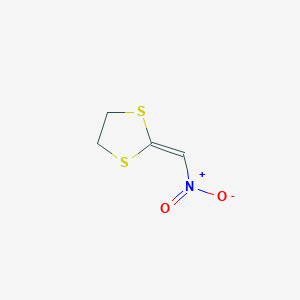
2-(Nitromethylidene)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nitromethylidene)-1,3-dithiolane is a heterocyclic organic compound characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)-1,3-dithiolane typically involves the reaction of nitromethane with 1,3-dithiolane under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene or ethanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not widely disclosed in the literature.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Nitromethylidene)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithiolane derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Nitromethylidene)-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Nitromethylidene)-1,3-dithiolane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The sulfur atoms in the dithiolane ring can form strong interactions with metal ions, affecting metalloproteins and other metal-dependent processes .
Comparaison Avec Des Composés Similaires
- 2-(Nitromethylidene)-piperazin-2-ones
- 3-(Nitromethylidene)-morpholin-2-one
- Thiophene derivatives
Comparison: 2-(Nitromethylidene)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and stability compared to similar compounds.
Propriétés
Numéro CAS |
2080-45-7 |
|---|---|
Formule moléculaire |
C4H5NO2S2 |
Poids moléculaire |
163.2 g/mol |
Nom IUPAC |
2-(nitromethylidene)-1,3-dithiolane |
InChI |
InChI=1S/C4H5NO2S2/c6-5(7)3-4-8-1-2-9-4/h3H,1-2H2 |
Clé InChI |
XMZJJLHHTJLEMK-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C[N+](=O)[O-])S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


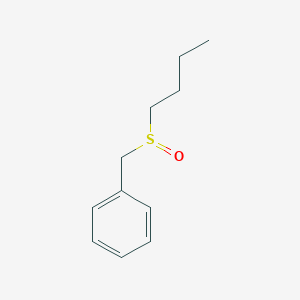
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
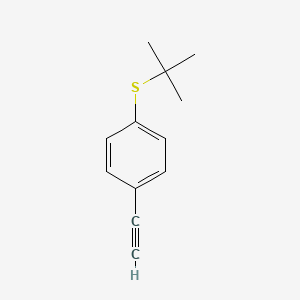
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)


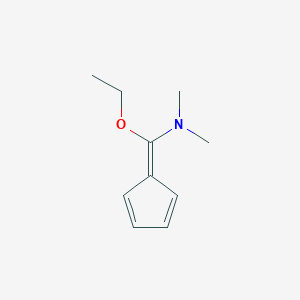

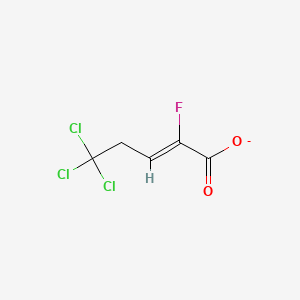
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
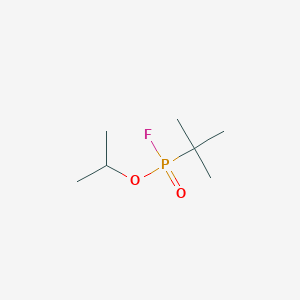
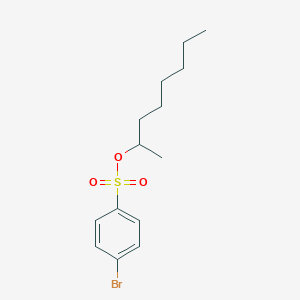
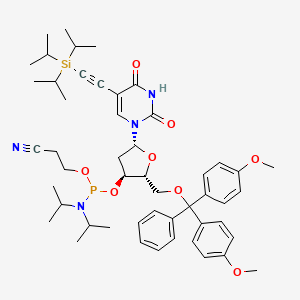
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
